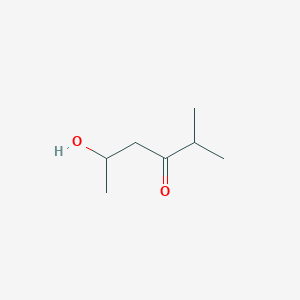
3-Hexanone, 5-hydroxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanone, 5-hydroxy-2-methyl- is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . It is a ketone with a hydroxyl group and a methyl group attached to the hexane chain. This compound is known for its presence in various natural products and its applications in different fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-hydroxy-2-methyl- can be synthesized through several methods. One common method involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The silyl enol ether is prepared by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The silyl enol ether is then oxidized by meta-chloroperoxybenzoic acid (MCPBA) to yield 3-Hexanone, 5-hydroxy-2-methyl- with high selectivity .
Industrial Production Methods
Industrial production methods for 3-Hexanone, 5-hydroxy-2-methyl- are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexanone, 5-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MCPBA and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Hexanone, 5-hydroxy-2-methyl- can be oxidized to form 3-hexanone, 5-oxo-2-methyl-.
Reduction: Reduction of the ketone group can yield 3-hexanol, 5-hydroxy-2-methyl-.
Substitution: Substitution of the hydroxyl group can produce various derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Hexanone, 5-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 3-Hexanone, 5-hydroxy-2-methyl- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexanone, 5-methyl-: This compound has a similar structure but lacks the hydroxyl group.
3-Hexanone, 2-methyl-: This compound has a methyl group at a different position on the hexane chain.
2-Hydroxy-5-methyl-3-hexanone: This isomer has the hydroxyl group and methyl group at different positions.
Uniqueness
3-Hexanone, 5-hydroxy-2-methyl- is unique due to the presence of both a hydroxyl group and a methyl group on the hexane chain. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
59357-07-2 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
5-hydroxy-2-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
SULIZEHAPZEYJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















